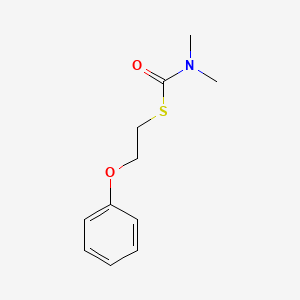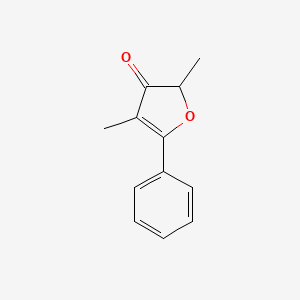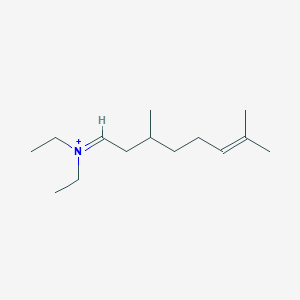
S-(2-Phenoxyethyl) dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Phenoxyethyl) dimethylcarbamothioate is an organic compound with the molecular formula C11H15NO2S It is a derivative of carbamothioic acid and is characterized by the presence of a phenoxyethyl group attached to the sulfur atom of the carbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Phenoxyethyl) dimethylcarbamothioate typically involves the reaction of 2-phenoxyethanol with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Phenoxyethanol+Dimethylthiocarbamoyl chloride→S-(2-Phenoxyethyl) dimethylcarbamothioate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-Phenoxyethyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-(2-Phenoxyethyl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-(2-Phenoxyethyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact molecular pathways and targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate
- Phenoxyethyl piperidine
- Phenoxyethyl morpholine
Uniqueness
S-(2-Phenoxyethyl) dimethylcarbamothioate is unique due to its specific structural features, such as the phenoxyethyl group and the carbamothioate moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the phenoxyethyl group can influence the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65473-65-6 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
S-(2-phenoxyethyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H15NO2S/c1-12(2)11(13)15-9-8-14-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
FFDKGXJFDWHQAS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)

![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)






